2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride
Description
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzoxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIMBFAZRZMXRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride typically involves the reaction of 2-aminobenzoxazole with piperazine under specific conditions. The crude product is often purified by crystallization using methanol to yield the pure compound . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to exhibit high affinity for the 5-HT1A receptor, which plays a role in its anticancer activity . The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride
- CAS Number : 1353966-05-8
- Molecular Formula : C₁₁H₁₄ClN₃O
- Molecular Weight : 239.70 g/mol
- Synonyms: 2-Piperazin-1-yl-benzooxazole hydrochloride .
Structural Features: The compound consists of a benzo[d]oxazole core linked to a piperazine ring via a nitrogen atom at the 2-position. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Comparison with Structurally Similar Compounds
2-(3-Methylpiperazin-1-yl)benzo[d]oxazole Hydrochloride
- Key Difference : A methyl group substitutes the piperazine ring at the 3-position.
- Modifies metabolic stability by influencing cytochrome P450 interactions .
- Applications : Similar to the parent compound but with enhanced selectivity for specific targets due to steric effects.
5-Chloro-2-(piperazin-1-yl)benzo[d]oxazole Dihydrochloride
2-[2-(4-(m-Tolyl)piperazin-1-yl)ethyl]benzo[d]oxazole (3ag)
- Key Difference : An ethyl spacer links the piperazine and benzoxazole, with a 4-(m-tolyl) substituent on the piperazine.
- The m-tolyl group enhances lipophilicity, favoring blood-brain barrier penetration .
- Applications : Studied for CNS-targeted therapies, including antipsychotics and antidepressants .
Benzo[d]oxazole-5-carbaldehyde
Ziprasidone-Related Compounds (e.g., USP Ziprasidone Related Compound A)
- Key Difference : A benzo[d]isothiazole replaces the benzoxazole core, and the piperazine is substituted with a benzoisothiazol-3-yl group.
- Impact :
- Applications : Antipsychotic drugs targeting serotonin 5-HT₂A and dopamine D₂ receptors .
Structural and Pharmacological Comparison Table
Biological Activity
2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride is a synthetic compound with a structure that includes a piperazine ring linked to a benzo[d]oxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. The unique structural features of this compound suggest interactions with various neurotransmitter systems, which may be beneficial in treating psychiatric disorders.
- Molecular Formula : C11H13N3O·HCl
- CAS Number : 1353966-05-8
- Solubility : The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Neuropharmacological Effects
Research indicates that this compound may exhibit significant interactions with serotonin receptors, particularly the 5-HT receptor family, and dopamine receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects in mood regulation and psychotic disorders.
Table 1: Interaction Studies with Neurotransmitter Receptors
| Receptor Type | Interaction Type | Potential Effects |
|---|---|---|
| 5-HT Receptors | Agonist/Antagonist | Mood regulation, anxiety reduction |
| Dopamine Receptors | Partial Agonist | Antipsychotic effects |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infectious diseases.
Table 2: Antimicrobial Activity Data
| Pathogen | Activity Observed | IC50 (μg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 12.5 |
| Escherichia coli | Moderate inhibition | 15.0 |
| Candida albicans | Significant inhibition | 10.0 |
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including nucleophilic displacement reactions. Characterization methods such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound.
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Neuropharmacological Study : A study comparing this compound to lurasidone demonstrated similar binding affinities to dopamine receptors, suggesting it may be effective in managing schizophrenia and bipolar disorder .
- Antimicrobial Research : In a comparative study of benzoxazole derivatives, the compound showed promising results against various fungal strains, indicating its potential as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
